molecular formula C17H12IN3O3S B11315244 N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11315244
M. Wt: 465.3 g/mol
InChI Key: OLGZDMBHJNHCBB-UHFFFAOYSA-N
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Description

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of furan, thiadiazole, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the formation of the furan and thiadiazole rings separately, followed by their coupling to the benzofuran moiety. The iodination of the furan ring can be achieved using iodine and a suitable oxidizing agent . The thiadiazole ring is often synthesized via cyclization reactions involving thiosemicarbazides and appropriate electrophiles . The final coupling step may involve amide bond formation using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, KMnO4

    Reducing Agents: SnCl2, Pd/C with H2

    Coupling Reagents: EDCI, DCC, Pd(PPh3)4 for Sonogashira coupling

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted furan derivatives

Scientific Research Applications

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with DNA replication . The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to its combination of furan, thiadiazole, and benzofuran rings, which confer specific chemical reactivity and biological activity not found in other compounds.

Properties

Molecular Formula

C17H12IN3O3S

Molecular Weight

465.3 g/mol

IUPAC Name

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H12IN3O3S/c1-8-3-4-10-9(2)14(24-12(10)7-8)16(22)20-17-19-15(21-25-17)11-5-6-13(18)23-11/h3-7H,1-2H3,(H,19,20,21,22)

InChI Key

OLGZDMBHJNHCBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=NC(=NS3)C4=CC=C(O4)I)C

Origin of Product

United States

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